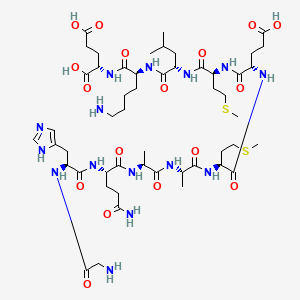
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- is a complex peptide derivative of L-glutamic acid. This compound is notable for its intricate structure, which includes multiple amino acid residues. L-glutamic acid itself is an α-amino acid that is widely used in the biosynthesis of proteins and serves as a key neurotransmitter in the nervous system .
准备方法
合成路线和反应条件
L-谷氨酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-甘氨酰-L-组氨酰)-L-谷氨酰胺基)-L-丙氨酰)-L-丙氨酰)-L-蛋氨酸)-L-α-谷氨酰)-L-蛋氨酸)-L-亮氨酰)-L-赖氨酰)- 的合成涉及多步肽偶联反应。每个氨基酸残基通过标准的肽合成技术,例如固相肽合成 (SPPS),依次添加到不断增长的肽链中。 反应条件通常涉及使用 HBTU 或 DIC 等偶联试剂,反应在 DMF 或 DCM 等溶剂中进行 .
工业生产方法
这种复杂肽的工业生产通常采用自动肽合成仪,该合成仪可以处理肽键形成的重复性工作。该过程涉及官能团的保护和脱保护,以确保每一步的反应具有选择性。 高效液相色谱 (HPLC) 通常用于纯化最终产品 .
化学反应分析
反应类型
L-谷氨酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-甘氨酰-L-组氨酰)-L-谷氨酰胺基)-L-丙氨酰)-L-丙氨酰)-L-蛋氨酸)-L-α-谷氨酰)-L-蛋氨酸)-L-亮氨酰)-L-赖氨酰)- 可以进行各种化学反应,包括:
氧化: 蛋氨酸残基可以被氧化为蛋氨酸亚砜。
还原: 如果存在二硫键,则可以将其还原为硫醇基。
取代: 氨基可以参与与亲电试剂的取代反应.
常见试剂和条件
氧化: 可以使用过氧化氢或间氯过氧苯甲酸 (mCPBA)。
还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP) 是常见的还原剂。
主要产物
这些反应的主要产物取决于所用试剂和具体条件。 例如,蛋氨酸残基的氧化导致蛋氨酸亚砜,而二硫键的还原产生游离硫醇基 .
科学研究应用
L-谷氨酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-甘氨酰-L-组氨酰)-L-谷氨酰胺基)-L-丙氨酰)-L-丙氨酰)-L-蛋氨酸)-L-α-谷氨酰)-L-蛋氨酸)-L-亮氨酰)-L-赖氨酰)- 在科学研究中具有广泛的应用:
化学: 用作研究肽合成和反应的模型化合物。
生物学: 用作酶学研究和蛋白质相互作用分析的底物。
医学: 研究其潜在的治疗效果,特别是在神经退行性疾病中。
工业: 用于开发基于肽的药物和诊断工具.
作用机制
L-谷氨酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-甘氨酰-L-组氨酰)-L-谷氨酰胺基)-L-丙氨酰)-L-丙氨酰)-L-蛋氨酸)-L-α-谷氨酰)-L-蛋氨酸)-L-亮氨酰)-L-赖氨酰)- 的作用机制与其与特定分子靶标(如酶和受体)的相互作用有关。该化合物可以调节酶活性或受体信号通路,从而导致各种生物学效应。 例如,它可能在某些受体位点充当激动剂或拮抗剂,影响细胞反应 .
相似化合物的比较
类似化合物
L-谷氨酸: 母体化合物,广泛用于蛋白质生物合成。
N-甲基-L-谷氨酸: 在氨基上添加甲基的衍生物。
N-乙酰-L-谷氨酸: 在氨基上添加乙酰基的衍生物
独特性
L-谷氨酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-甘氨酰-L-组氨酰)-L-谷氨酰胺基)-L-丙氨酰)-L-丙氨酰)-L-蛋氨酸)-L-α-谷氨酰)-L-蛋氨酸)-L-亮氨酰)-L-赖氨酰)- 由于其复杂的结构和多个氨基酸残基的存在而具有独特性。 这种复杂性使其能够参与广泛的生化相互作用,使其成为科学研究中宝贵的工具 .
属性
CAS 编号 |
119420-07-4 |
|---|---|
分子式 |
C51H85N15O17S2 |
分子量 |
1244.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C51H85N15O17S2/c1-26(2)21-36(49(80)61-30(9-7-8-18-52)45(76)65-35(51(82)83)12-15-41(71)72)66-48(79)34(17-20-85-6)64-46(77)32(11-14-40(69)70)62-47(78)33(16-19-84-5)60-43(74)28(4)57-42(73)27(3)58-44(75)31(10-13-38(54)67)63-50(81)37(59-39(68)23-53)22-29-24-55-25-56-29/h24-28,30-37H,7-23,52-53H2,1-6H3,(H2,54,67)(H,55,56)(H,57,73)(H,58,75)(H,59,68)(H,60,74)(H,61,80)(H,62,78)(H,63,81)(H,64,77)(H,65,76)(H,66,79)(H,69,70)(H,71,72)(H,82,83)/t27-,28-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
LMYRMZCIVJDSCP-OWYYFYIDSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















